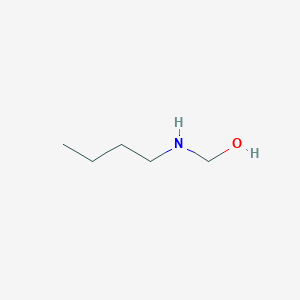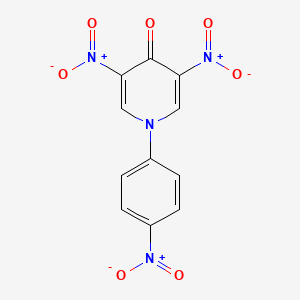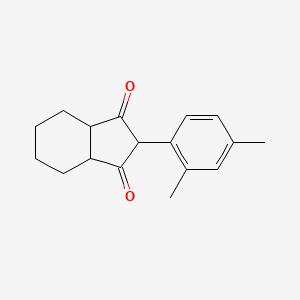
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: These reactions can be catalyzed by acids or bases to form the indene ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindene: Another indene derivative with similar chemical properties.
2-Methylindene: A compound with a similar structure but different substituents.
2,4-Dimethylphenylindene: A closely related compound with similar functional groups.
Uniqueness
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties
Propiedades
Número CAS |
80036-11-9 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)-3a,4,5,6,7,7a-hexahydroindene-1,3-dione |
InChI |
InChI=1S/C17H20O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h7-9,13-15H,3-6H2,1-2H3 |
Clave InChI |
NOCKITYDZOVXKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2C(=O)C3CCCCC3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


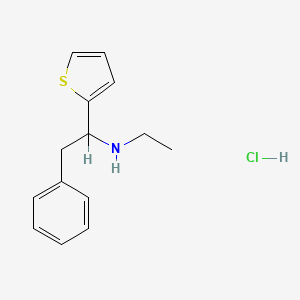
![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)



![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
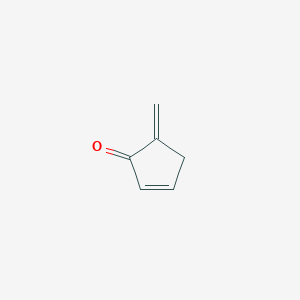
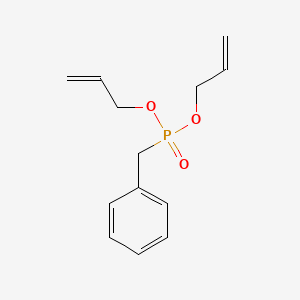
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)

